

An In-depth Technical Guide to the ZMYND19 Signaling Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Zndm19*

Cat. No.: *B15564386*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZMYND19, also known as Zinc finger MYND-type containing 19 or MIZIP, is an emerging protein of interest with multifaceted roles in crucial cellular signaling pathways. Initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin, recent discoveries have illuminated its critical function as a negative regulator of the mTORC1 signaling cascade. This technical guide provides a comprehensive analysis of the known signaling pathways involving ZMYND19, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

Core Signaling Pathways Involving ZMYND19

ZMYND19 is a key player in at least three distinct cellular processes: mTORC1 regulation, G-protein coupled receptor (GPCR) signaling through MCHR1, and microtubule dynamics.

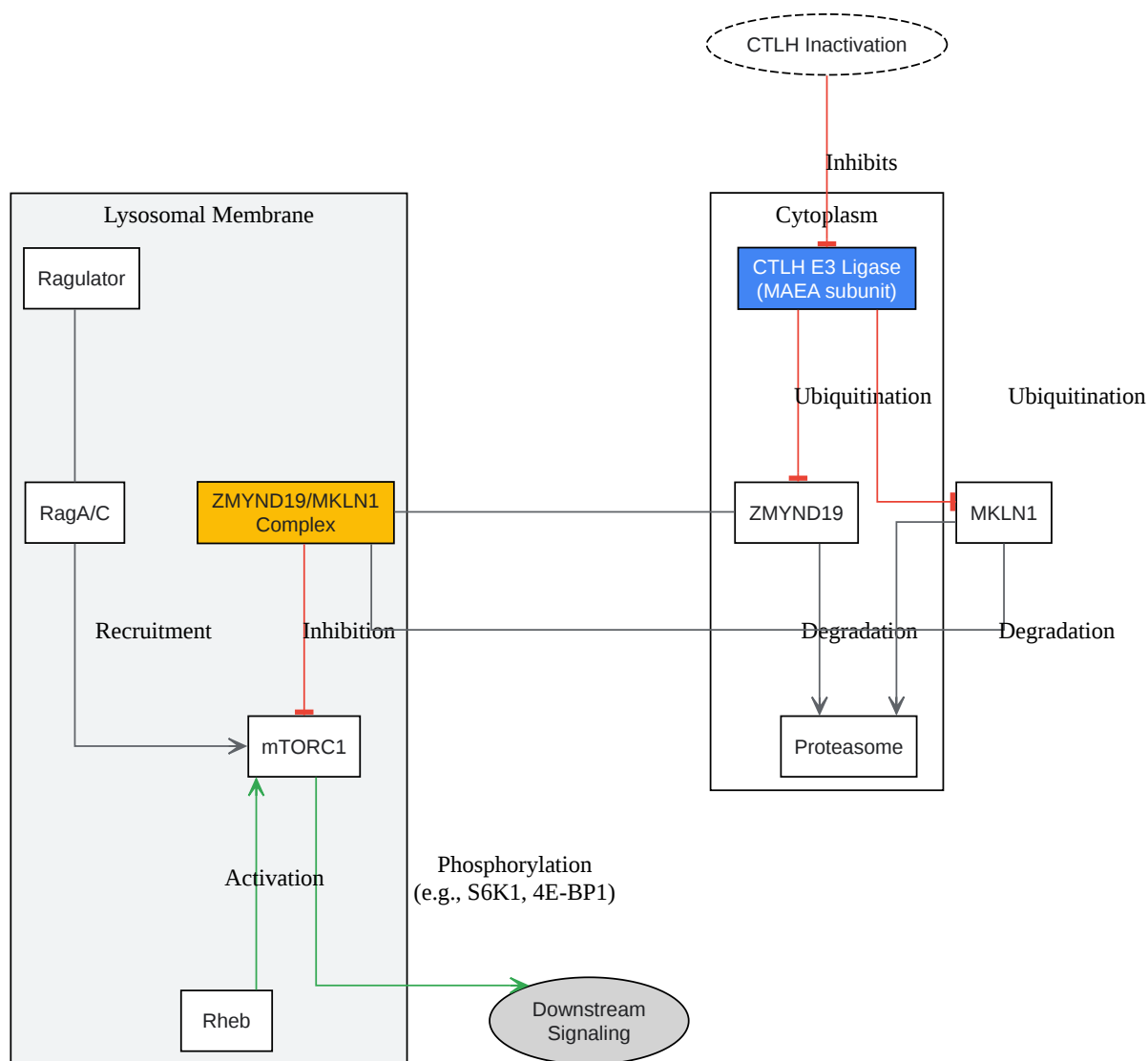
Negative Regulation of mTORC1 Signaling

Recent evidence has positioned ZMYND19 as a crucial component of a regulatory axis that fine-tunes mTORC1 activity at the lysosomal membrane. This pathway is governed by the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.

Under normal conditions, the CTLH complex, through its catalytic subunit MAEA, targets ZMYND19 and its binding partner, Muskeln 1 (MKLN1), for proteasomal degradation. This

degradation prevents the accumulation of the ZMYND19/MKLN1 complex.[1][2][3][4]

However, upon inactivation or downregulation of the CTLH complex, ZMYND19 and MKLN1 accumulate and translocate to the lysosomal outer membrane.[1][2][3][4] At the lysosome, the ZMYND19/MKLN1 complex interacts with key components of the mTORC1 machinery. Specifically, it has been shown to bind to Raptor, a regulatory-associated protein of mTOR, and the RagA/C GTPases.[5][6] This interaction does not prevent the recruitment of mTORC1 to the lysosome but instead blocks a late stage of its activation.[1][5] The ZMYND19/MKLN1 complex interferes with the interaction between mTORC1 and its activator Rheb, as well as its substrates S6 and 4E-BP1, thereby inhibiting downstream signaling.[7][8]

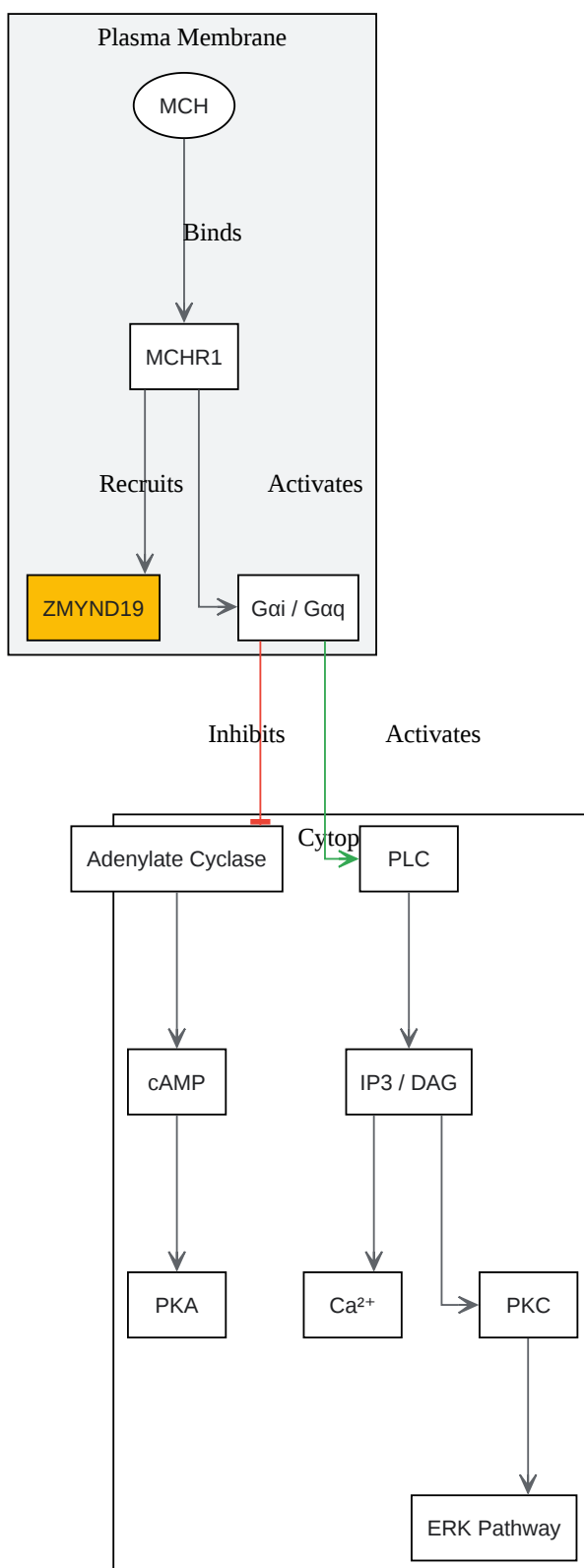


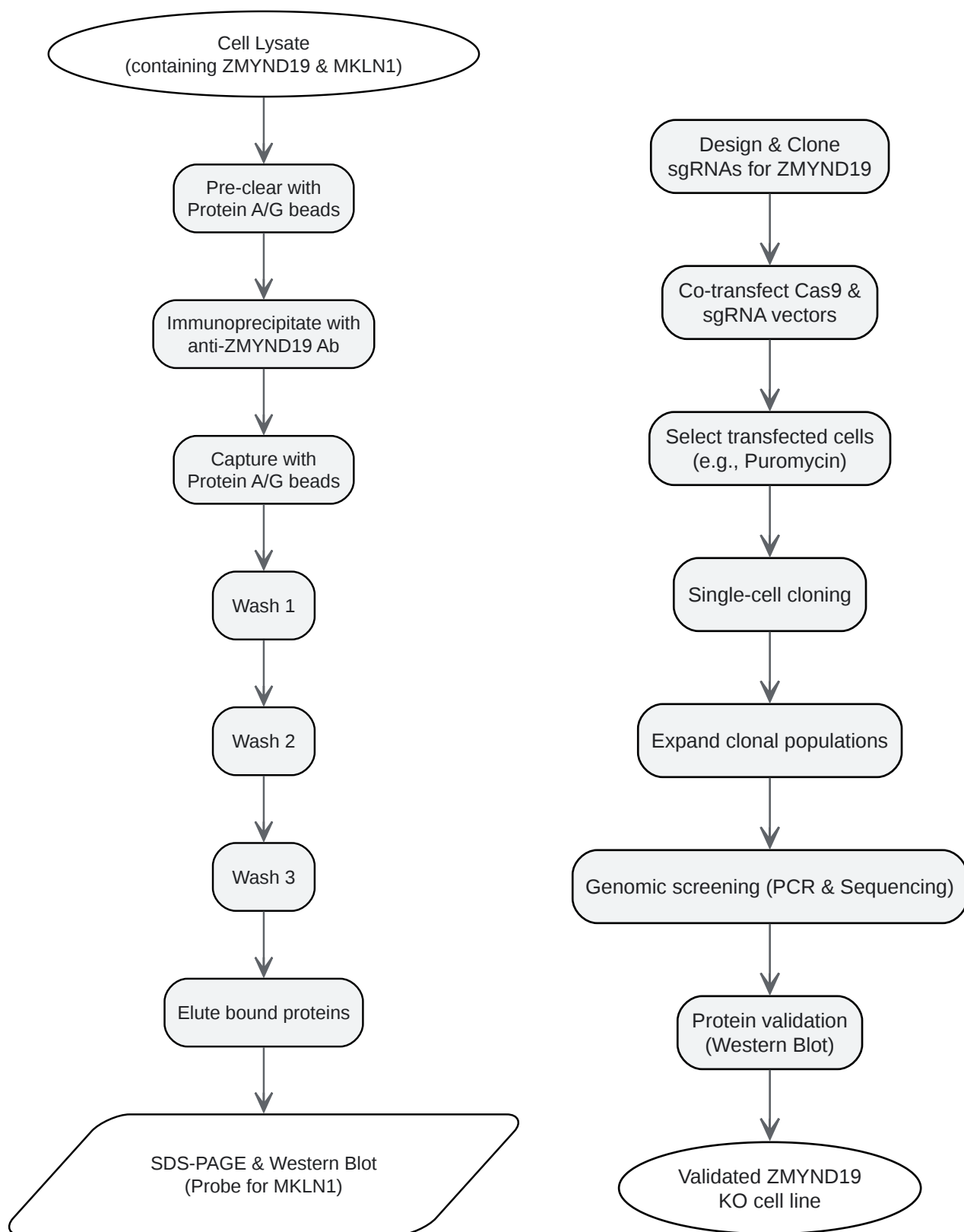
[Click to download full resolution via product page](#)

Diagram 1: ZMYND19-mediated negative regulation of mTORC1 signaling.

Interaction with Melanin-Concentrating Hormone Receptor 1 (MCHR1)

ZMYND19 was first identified as a protein that interacts with the C-terminus of MCHR1, a G-protein coupled receptor primarily expressed in the brain that plays a role in regulating energy homeostasis and feeding behavior.^[9] The interaction suggests a role for ZMYND19 in modulating MCHR1 signaling. Upon co-expression with MCHR1, ZMYND19, which is typically localized in the cytoplasm, is recruited to the plasma membrane.^[9] MCHR1 activation by its ligand, melanin-concentrating hormone (MCH), can lead to the activation of multiple signaling pathways, including the inhibition of cyclic AMP (cAMP) production through Gi/o proteins and the stimulation of intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) activation via Gq-coupled pathways.^{[10][11]} While the precise molecular consequence of the ZMYND19-MCHR1 interaction is not fully elucidated, it is hypothesized that ZMYND19 may act as a scaffold or regulatory protein that influences the downstream signaling cascades initiated by MCHR1 activation.^[9]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 2. [PDF] Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes | Semantic Scholar [semanticscholar.org]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the ZMYND19 Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564386#zmynd19-signaling-pathway-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com